Dihydroxyfumaric acid hydrate
CAS No.: 199926-38-0
Cat. No.: VC0046931
Molecular Formula: C4H6O7
Molecular Weight: 166.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199926-38-0 |
---|---|
Molecular Formula | C4H6O7 |
Molecular Weight | 166.09 g/mol |
IUPAC Name | (E)-2,3-dihydroxybut-2-enedioic acid;hydrate |
Standard InChI | InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; |
Standard InChI Key | DDYHTXQJGPQZGN-TYYBGVCCSA-N |
Isomeric SMILES | C(=C(/C(=O)O)\O)(\C(=O)O)/O.O |
SMILES | C(=C(C(=O)O)O)(C(=O)O)O.O |
Canonical SMILES | C(=C(C(=O)O)O)(C(=O)O)O.O |
Introduction
Chemical Properties and Structure
Molecular Structure
Dihydroxyfumaric acid hydrate exhibits a complex structural profile characterized by tautomerism. In solid form, research has demonstrated that dihydroxyfumaric acid predominantly exists in its tautomeric ketonic form . This structural feature plays a crucial role in determining the compound's reactivity patterns.
Electronic Properties
Computational studies using DFT calculations [B3LYP; 6-311+G(2df,2p)] provide insight into the electronic structure of dihydroxyfumaric acid and its derivatives. These calculations reveal that the molecule is maintained in a planar conformation due to strong hydrogen bonding . The electronic properties vary significantly between the acid, its dicarboxylate form, and its dimethyl ester:
Form | HOMO Energy (eV) | LUMO Energy (eV) |
---|---|---|
Dihydroxyfumaric acid | -7.53 | -2.94 |
Dihydroxyfumarate dianion (DHF^2-) | -5.33 | -0.76 |
Dimethyl ester | Not specified | -2.21 |
These electronic differences explain why the dicarboxylate form can function as a nucleophile, while the acid and diester forms operate as electrophiles in reactions .
Tautomeric Equilibrium and pH Influence
pH-Dependent Tautomerism
A fundamental property of dihydroxyfumaric acid is its pH-dependent tautomeric equilibrium. Research conducted by Souchay et al. (as referenced in Secara's work) has demonstrated that in solution, the equilibrium between the enolic and ketonic forms is profoundly influenced by the pH of the medium .
At pH values below 0.5, the equilibrium shifts completely toward the ketonic form. Conversely, at pH values above 12, the equilibrium shifts entirely toward the enolic form . This pH-dependent behavior has significant implications for the compound's reactivity under different conditions.
Reactivity Implications
Reaction Kinetics: Decarboxylation Studies
Decarboxylation Mechanism
The decarboxylation of dihydroxyfumaric acid proceeds through specific mechanistic pathways. Research has established that for pH values greater than 3, the rate of decrease in the enolic form concentration is equivalent to the velocity of decarboxylation of dihydroxyfumaric acid . This relationship enables researchers to investigate the decarboxylation reaction by monitoring the decrease in absorbance at 290 nm, which corresponds to the compound's absorption maximum.
pH Dependence of Decarboxylation
Detailed kinetic studies have revealed the relationship between decarboxylation velocity and pH. The reaction order with respect to hydrogen ion concentration [H+] has been determined to be 0.49 . Table 1 presents the decarboxylation velocities at different pH values at 30°C.
Table 1: Decarboxylation Velocity as a Function of pH at 30°C
pH | Decarboxylation Velocity (mol/L·s) |
---|---|
3.9 | 1.2×10^-8 |
4.8 | 3.71×10^-9 |
5.8 | 1.33×10^-9 |
6.2 | 8.79×10^-10 |
This data demonstrates that the decarboxylation velocity decreases as pH increases, with approximately an order of magnitude decrease for each unit increase in pH .
Temperature Effects on Decarboxylation
Temperature significantly influences the decarboxylation kinetics of dihydroxyfumaric acid. Research has established decarboxylation rates and rate constants across a temperature range of 20°C to 60°C. Table 2 presents these findings at pH 4.8.
Table 2: Decarboxylation Rate as a Function of Temperature at pH 4.8
Temperature (°C) | Decarboxylation Rate (mol/L·s) | Rate Constant (s^-1) |
---|---|---|
20 | 5.43×10^-10 | 0.0004606 |
30 | 3.71×10^-9 | 0.0020727 |
40 | Not provided | Not provided |
The data shows that both the decarboxylation rate and rate constant increase significantly with temperature, indicating the reaction's strong temperature dependence .
Applications in Organic Synthesis
Base-Controlled Chemodivergent Reactions
Recent studies have demonstrated base-controlled chemodivergent reactions between dihydroxyfumarate and various aldehydes. When hydroxide is used as the base in predominantly aqueous media, aldol addition followed by deoxalation occurs, producing 3-aryl-2,3-dihydroxypropanoic acids . In contrast, when triethylamine is used as the base in THF, the reactions yield 1-aryl-2,3-dihydroxypropanones .
Solvent and Base Effects
Research has established that reaction conditions significantly impact the product distribution in reactions involving dihydroxyfumaric acid. The ratio of THF to water plays a crucial role in the yield of deoxalation products. For instance, a 1:47 THF-water solution provided a 72% NMR yield of deoxalation product in reactions with benzaldehyde .
Similarly, base selection and concentration are critical factors. In THF with triethylamine (3 equivalents), reactions with aldehydes can achieve yields up to 72% for certain products .
Self-Condensation and Side Reactions
A significant consideration when working with dihydroxyfumaric acid is its tendency to undergo self-condensation under basic conditions. Research has identified several products from these self-reactions, including tartaric acid, tartronic acid, and glycolic acid .
The proposed mechanism involves dimerization of dihydroxyfumaric acid to form a tetracarboxy intermediate, which subsequently undergoes decarboxylation. The resulting intermediate can tautomerize and proceed through a deoxalation-like cleavage mechanism to release tartronite and tartrate. Tartronite can further decarboxylate to produce glycolate .
Understanding these self-condensation pathways is crucial for optimizing reaction conditions to favor desired product formation over side reactions, particularly in base-mediated transformations.
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